2-amino-N-hydroxy-2-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-amino-N-hydroxy-2-phenylacetamide and related compounds involves efficient methodologies. For example, Srivani et al. (2018) developed a simple method to synthesize 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives from acid chlorides and 3-(hydroxyimino) phenylpropanamide, characterized by NMR and mass analyses (Srivani et al., 2018). Furthermore, Zhou and Shu (2002) detailed the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, achieving high yields and confirming the molecular structure through IR, MS spectroscopy, and elemental analysis (Zhou & Shu, 2002).
Scientific Research Applications
It has been identified as a novel muscarinic M(3) receptor antagonist with potential for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Derivatives of 2-amino-N-hydroxy-2-phenylacetamide show inhibitory activity on detrusor contraction with less mydriatic activity, suggesting their use in treating overactive detrusor (Take et al., 1992).
2-Amino-N-decylacetamide, a related compound, is a potential corrosion inhibitor for mild steel in aqueous hydrochloric acid solution (Gómez et al., 2005).
N-(2-hydroxy phenyl) acetamide, another related compound, exhibits promising anti-arthritic properties and effectively reduces body weight and paw edema volume in adjuvant-induced arthritis rats (Jawed et al., 2010).
2-Phenylisopropyl and t-butyl trichloroacetamidates are useful reagents for esterification of N-protected amino acids under mild neutral conditions, highlighting their utility in chemical synthesis (Thierry et al., 1998).
ZnO-NP catalyzed Ugi type three-component reaction for synthesizing 2-arylamino-2-phenylacetimidamide is efficient, high yielding, and environmentally friendly (Kumar et al., 2013).
Phenylacetate, a related compound, might offer a new approach to treating some hematopoietic neoplasms and severe hemoglobinopathies (Samid et al., 1992).
2-Phenylacetamide (PA) shows estrogen-like effects and could be used for treating perimenopause syndrome (Zeng et al., 2018).
The combination of these substances with aminoglycosides may offer a therapeutic alternative to bacterial resistance and the reduction of side effects (Figueredo et al., 2020).
The compounds possess broad-spectrum antibacterial and antifungal activities against various pathogens (Ertan et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-hydroxy-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)10-12)6-4-2-1-3-5-6/h1-5,7,12H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNUSPMADOFNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370685 | |
Record name | 2-amino-N-hydroxy-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-hydroxy-2-phenylacetamide | |
CAS RN |
105985-16-8 | |
Record name | 2-amino-N-hydroxy-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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